Carboxyphosphamide Benzyl Ester-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

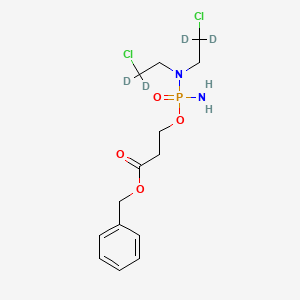

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H21Cl2N2O4P |

|---|---|

Poids moléculaire |

387.2 g/mol |

Nom IUPAC |

benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate |

InChI |

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2 |

Clé InChI |

URRQYEVJTAKGKS-OSEHSPPNSA-N |

SMILES isomérique |

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)OCC1=CC=CC=C1)Cl |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Carboxyphosphamide Benzyl Ester-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4 is a stable, isotopically labeled form of the benzyl ester of carboxyphosphamide, a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an invaluable tool in pharmacokinetic and metabolic studies of cyclophosphamide. Primarily, it serves as an internal standard in bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of carboxyphosphamide and other cyclophosphamide metabolites in biological matrices. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

Carboxyphosphamide Benzyl Ester-d4 is a deuterated analog of the benzyl ester of carboxyphosphamide. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Benzyl 3-((amino(bis(2-chloroethyl-d2)amino)phosphoryl)oxy)propanoate | |

| Synonyms | This compound | |

| CAS Number | 1276302-73-8 | |

| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | [1] |

| Molecular Weight | 387.23 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | Typically ≥99% atom D | |

| Storage Conditions | -20°C for long-term storage |

Synthesis

A plausible synthetic route would first involve the preparation of Carboxyphosphamide-d4, which has been described in the literature. The synthesis of deuterated analogs of cyclophosphamide and its metabolites often starts with deuterated chloroethylamine.

Following the synthesis of Carboxyphosphamide-d4, the carboxylic acid group is then esterified with benzyl alcohol. This can be achieved through various standard esterification methods, such as Fischer esterification under acidic conditions or by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with benzyl alcohol.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of carboxyphosphamide in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:

-

Correction for Matrix Effects: It co-elutes with the unlabeled analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer.

-

Correction for Sample Preparation Variability: It accounts for losses during extraction, handling, and injection.

-

Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, the reliability of the quantitative data is significantly enhanced.

This compound is crucial for:

-

Pharmacokinetic Studies: Accurately determining the concentration-time profile of carboxyphosphamide in plasma, urine, and other biological fluids.

-

Metabolism Studies: Investigating the metabolic pathways of cyclophosphamide and understanding inter-individual variability in drug metabolism.

-

Therapeutic Drug Monitoring: Although carboxyphosphamide is inactive, monitoring its levels can provide insights into the overall metabolism of the parent drug, cyclophosphamide.

Experimental Protocols

Protocol 1: Quantitative Analysis of Carboxyphosphamide in Human Plasma using LC-MS/MS

This protocol provides a general framework for the use of this compound as an internal standard. Specific parameters will need to be optimized for individual instruments and laboratory conditions.

1. Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) as the internal standard. c. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. d. Vortex for 30 seconds. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- MRM Transitions:

- Carboxyphosphamide (unlabeled): Precursor ion > Product ion (to be determined based on fragmentation).

- This compound (Internal Standard): Precursor ion > Product ion (to be determined based on fragmentation, expecting a +4 Da shift from the unlabeled benzyl ester).

3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Use a weighted linear regression to fit the calibration curve. c. Quantify the concentration of carboxyphosphamide in the unknown samples using the calibration curve.

Visualizations

Cyclophosphamide Metabolic Pathway

The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide, highlighting the formation of carboxyphosphamide.

Caption: Metabolic pathways of cyclophosphamide activation and inactivation.

Bioanalytical Workflow Using a Deuterated Internal Standard

This diagram outlines the typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard like this compound.

Caption: Workflow for bioanalysis with a deuterated internal standard.

References

An In-Depth Technical Guide to Carboxyphosphamide Benzyl Ester-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic context of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4. This deuterated analog of a major metabolite of the anticancer drug cyclophosphamide (B585) is a critical tool in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

Carboxyphosphamide Benzyl Ester-d4 is a stable-labeled internal standard used for the quantification of carboxyphosphamide, a primary and largely inactive metabolite of cyclophosphamide. The introduction of four deuterium (B1214612) atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

| Property | Value | Source |

| Chemical Name | 3-[[Amino[bis(2-chloroethyl-d4)amino]phosphinyl]oxy]propanoic acid, phenylmethyl ester | N/A |

| CAS Number | 1276302-73-8 | [1] |

| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | N/A |

| Molecular Weight | 387.23 g/mol | N/A |

| Synonyms | Carboxycyclophosphamide Benzyl Ester-d4 | N/A |

Synthesis and Characterization

While a detailed, publicly available synthesis protocol for this compound is scarce, the general approach involves the esterification of carboxyphosphamide-d4 (B565301) with benzyl alcohol. The synthesis of the deuterated precursor, carboxyphosphamide-d4, would logically follow synthetic routes established for cyclophosphamide and its metabolites, incorporating deuterated reagents at the appropriate steps.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Characterization would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the deuterium labels.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Metabolic Pathway of the Parent Compound: Cyclophosphamide

Carboxyphosphamide is a major metabolite of cyclophosphamide, an alkylating agent widely used in chemotherapy. The metabolic activation and detoxification of cyclophosphamide is a complex process primarily occurring in the liver.[2]

Metabolic Activation and Inactivation of Cyclophosphamide:

Caption: Simplified metabolic pathway of cyclophosphamide.

Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[2] Aldophosphamide can then undergo two pathways:

-

Activation: β-elimination to yield the active cytotoxic agent, phosphoramide mustard, and the toxic byproduct, acrolein.[2]

-

Inactivation: Oxidation by aldehyde dehydrogenase to the inactive metabolite, carboxyphosphamide.[3]

The benzyl ester of carboxyphosphamide is not a natural metabolite but a synthetic derivative used for analytical purposes. In vivo, esterases would likely hydrolyze the benzyl ester group, yielding carboxyphosphamide. The stability of the deuterated chloroethyl groups is a key feature for its use as an internal standard.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically developed and validated in-house by research laboratories. However, a general workflow for its use as an internal standard in a pharmacokinetic study is outlined below.

General Workflow for Quantification of Carboxyphosphamide in a Biological Matrix:

Caption: General workflow for using the deuterated standard.

1. Sample Preparation:

- A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) as an internal standard.

- Proteins are precipitated, typically with a cold organic solvent like acetonitrile (B52724) or methanol.

- The supernatant is then subjected to either liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from matrix components.

2. LC-MS/MS Analysis:

- The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- The chromatographic conditions are optimized to separate carboxyphosphamide and its deuterated internal standard from other metabolites and endogenous compounds.

- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

3. Quantification:

- A calibration curve is generated using known concentrations of non-labeled carboxyphosphamide spiked with the same amount of the d4-internal standard.

- The concentration of carboxyphosphamide in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Safety Information

The safety data for this compound is not extensively documented. However, as a derivative of a cytotoxic drug metabolite, it should be handled with extreme caution in a laboratory setting designed for handling potent compounds. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. For related compounds like benzyl benzoate, hazards include being harmful if swallowed and toxic to aquatic life.[4][5] All handling should be performed in a well-ventilated area or a chemical fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Certificate of Analysis or Safety Data Sheet provided by a chemical supplier. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

References

The Synthesis of Deuterium-Labeled Cyclophosphamide Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled metabolites of cyclophosphamide (B585), a widely used anticancer prodrug. The introduction of deuterium (B1214612) into the molecular structure of cyclophosphamide and its metabolites is crucial for their use as internal standards in quantitative bioanalytical methods, such as mass spectrometry, enabling precise pharmacokinetic and metabolic studies.[1][2][3][4] This document details the synthetic methodologies, presents key quantitative data, and illustrates the metabolic pathways and experimental workflows.

Metabolic Activation and Major Metabolites of Cyclophosphamide

Cyclophosphamide is metabolically activated by cytochrome P450 enzymes in the liver to its key active metabolite, 4-hydroxycyclophosphamide.[5] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide can then undergo two primary transformations: detoxification to the inactive carboxyphosphamide, or elimination of acrolein to produce the ultimate cytotoxic agent, phosphoramide (B1221513) mustard. Another inactive metabolite formed is 4-ketocyclophosphamide. The metabolic pathway is depicted below.

Synthesis of Deuterium-Labeled Cyclophosphamide and its Metabolites

The synthesis of deuterium-labeled cyclophosphamide and its metabolites typically involves the introduction of deuterium atoms at specific positions within the molecule that are metabolically stable. Common labeling strategies include deuteration of the bis(2-chloroethyl)amino moiety or the oxazaphosphorine ring.[3][6]

General Synthetic Workflow

The general workflow for the synthesis and purification of a deuterium-labeled cyclophosphamide metabolite is outlined below. This process begins with the synthesis of a deuterated precursor, followed by a series of chemical reactions to construct the target molecule, and concludes with purification and characterization.

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols for the synthesis of key deuterium-labeled cyclophosphamide metabolites, along with a summary of the reported quantitative data.

Synthesis of [4,4,5,5-²H₄]-2-Dechloroethylcyclophosphamide

This protocol describes the synthesis of a deuterium-labeled analog of a dechloroethylated metabolite of cyclophosphamide.[7]

Experimental Protocol:

-

Synthesis of [2,2,3,3-²H₄]-3-aminopropanol: This precursor is the source of the deuterium atoms in the final product.

-

One-pot reaction: [2,2,3,3-²H₄]-3-aminopropanol is reacted with POCl₃ and 2-chloroethylamine (B1212225) hydrochloride to yield the target compound.

-

Purification: The product is purified by column chromatography.

| Compound | Precursor | Labeling Position | Yield (%) | Isotopic Purity (%) | Reference |

| [4,4,5,5-²H₄]-2-Dechloroethylcyclophosphamide | [2,2,3,3-²H₄]-3-aminopropanol | Oxazaphosphorine ring | N/A | >98 | [7] |

| [α,α,4,4,5,5-²H₆]-2-Dechloroethylcyclophosphamide | [2,2,3,3-²H₄]-3-aminopropanol and deuterated 2-chloroethylamine | Side chain and ring | N/A | >98 | [7] |

Synthesis of Tetradeuterated Analogs of Cyclophosphamide and its Metabolites

The following protocols are based on the work of Griggs and Jarman (1975), which describes the synthesis of d₄-analogs of cyclophosphamide and its key metabolites for use as standards in stable isotope dilution mass spectrometry.[1]

Experimental Protocol for d₄-Cyclophosphamide:

-

Preparation of d₄-N,N-bis(2-chloroethyl)amine: This is synthesized from d₄-diethanolamine.

-

Reaction with 3-aminopropanol and phosphoryl chloride: The deuterated amine is reacted with 3-aminopropanol and phosphoryl chloride to form the cyclophosphamide ring.

-

Purification: The product is purified by crystallization.

Experimental Protocol for d₄-4-Hydroxycyclophosphamide:

The synthesis of d₄-4-hydroxycyclophosphamide is not explicitly detailed as a direct synthesis in the primary literature found. Instead, it is often generated in situ from d₄-cyclophosphamide via enzymatic methods for analytical purposes or prepared as part of a kit.[8][9][10]

Experimental Protocol for d₄-Carboxyphosphamide:

-

Oxidation of d₄-Aldophosphamide: d₄-Aldophosphamide, in equilibrium with d₄-4-hydroxycyclophosphamide, is oxidized to d₄-carboxyphosphamide. This is often achieved using an appropriate oxidizing agent in a controlled reaction.

-

Purification: The acidic metabolite is purified by chromatographic methods.

| Compound | Starting Material for Labeling | Yield (%) | Isotopic Composition (d₄:d₃:d₂:d₁:d₀) | Reference |

| d₄-Cyclophosphamide | d₄-Diethanolamine | 45 | 93:1:0.9:4:1 | [1] |

| d₄-4-Ketocyclophosphamide | d₄-Cyclophosphamide | 25 | N/A | [1] |

| d₄-Carboxyphosphamide Methyl Ester | d₄-Cyclophosphamide | 15 | N/A | [1] |

Note: "N/A" indicates that the data was not available in the cited reference. The isotopic composition for d₄-Cyclophosphamide reflects the relative abundance of the different deuterated species.

Conclusion

The synthesis of deuterium-labeled cyclophosphamide and its metabolites is a critical component of research in drug metabolism and pharmacokinetics. The methodologies outlined in this guide provide a foundation for producing high-purity labeled compounds essential for accurate quantification in biological matrices. The use of these stable isotope-labeled standards continues to be the gold standard for mass spectrometry-based bioanalysis, enabling a deeper understanding of the clinical pharmacology of this important anticancer agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271). [periodicos.capes.gov.br]

- 7. Labeled oxazaphosphorines for applications in mass spectrometry studies. 2. Synthesis of deuterium-labeled 2-dechloroethylcyclophosphamides and 2- and 3-dechloroethylifosfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit [cymitquimica.com]

A Technical Guide to Carboxyphosphamide Benzyl Ester-d4 for Advanced Research

Document ID: TGU-CBE-D4-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphamide (B29615) Benzyl Ester-d4 is a stable, isotopically labeled derivative of carboxyphosphamide. Carboxyphosphamide is the major, inactive urinary metabolite of cyclophosphamide (B585), a widely used alkylating agent in cancer chemotherapy.[1][2] Due to its chemical similarity to the analyte, Carboxyphosphamide Benzyl Ester-d4 serves as an ideal internal standard for quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate determination of carboxyphosphamide levels in complex biological matrices such as plasma and urine.[3][4]

The quantification of cyclophosphamide's metabolic profile is critical for therapeutic drug monitoring, understanding drug resistance, and assessing patient-specific metabolism, which can be influenced by genetic polymorphisms in metabolic enzymes like aldehyde dehydrogenase (ALDH).[1][5] This guide provides a comprehensive overview of the technical details, metabolic context, and analytical applications of this compound.

Compound Data and Properties

All quantitative data for the compound and its non-labeled analogue are summarized below.

Table 1: Chemical Properties and Identifiers

| Property | Value | Source(s) |

| Compound Name | This compound | MedChemExpress |

| CAS Number | 1276302-73-8 | [6] |

| Molecular Formula | C₁₄H₁₅D₄Cl₂N₂O₄P | Vendor Data |

| Molecular Weight | 391.22 g/mol | Vendor Data |

| Parent Compound (Analyte) | Carboxyphosphamide | [7] |

| Parent CAS Number | 22788-18-7 | [7] |

| Parent Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [7] |

| Parent Molecular Weight | 297.08 g/mol | [7] |

Table 2: Representative Mass Spectrometry Parameters for Metabolite Quantification Parameters are for the non-labeled analytes. The internal standard would have a corresponding mass shift.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

| Cyclophosphamide | 262.90 | 141.60 | ESI Positive | [8] |

| 4-Ketocyclophosphamide | 277.0 | 154.0 | ESI Positive | [9] |

| Carboxyphosphamide | 279.0 | 140.0 | ESI Positive | [9] |

| Phosphoramide (B1221513) Mustard | 234.9 | 106.0 | ESI Positive | N/A |

Metabolic Context of Carboxyphosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4.[1] The activation pathway leads to the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide is a critical intermediate that can either undergo spontaneous β-elimination to produce the active cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein, or it can be detoxified. The primary detoxification route is the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes to form the inactive and stable metabolite, carboxyphosphamide.[1][2][10] Monitoring carboxyphosphamide provides insight into the detoxification rate and overall metabolic clearance of the drug.

Experimental Protocols

The following is a representative protocol for the quantification of carboxyphosphamide in human urine using LC-MS/MS with a deuterated internal standard like this compound. This protocol is synthesized from established methodologies.[9][11]

4.1 Objective To develop and validate a sensitive and robust method for the simultaneous quantification of cyclophosphamide and its primary metabolite, carboxyphosphamide, in human urine.

4.2 Materials and Reagents

-

Analytes: Carboxyphosphamide, Cyclophosphamide

-

Internal Standard (IS): this compound (or similar deuterated analog like D4-CP)

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Acetate

-

Water: Deionized water (18 MΩ·cm)

-

Biological Matrix: Human urine (drug-free)

4.3 Sample Preparation

-

Thaw Samples: Thaw frozen urine samples at room temperature.

-

Prepare IS Working Solution: Prepare a working solution of this compound in an aqueous solution or methanol at a suitable concentration (e.g., 100 ng/mL).

-

Dilution & Precipitation:

-

Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 200 µL of methanol to precipitate proteins.[9]

-

-

Vortex & Centrifuge: Vortex the mixture for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.

4.4 LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC or HPLC system (e.g., Agilent, Waters)

-

Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher)

-

Chromatographic Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: Linear gradient from 5% to 95% B

-

5.0 - 6.0 min: Hold at 95% B

-

6.0 - 6.1 min: Return to 5% B

-

6.1 - 8.0 min: Equilibrate at 5% B

-

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4.5 Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the analyte in prepared standards. The concentration in unknown samples is then determined from this curve. Linearity is typically assessed over a range relevant to clinical concentrations, for example, 0.1 to 10 µg/mL for carboxyphosphamide.[9]

Conclusion

This compound is an essential tool for researchers in pharmacology and clinical chemistry. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy for the quantification of carboxyphosphamide, a key metabolite in the disposition of cyclophosphamide. The methodologies and data presented in this guide provide a framework for the implementation of this standard in pharmacokinetic and metabolic studies, ultimately contributing to a better understanding of cyclophosphamide therapy and patient outcomes.

References

- 1. ClinPGx [clinpgx.org]

- 2. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]

- 3. texilajournal.com [texilajournal.com]

- 4. scispace.com [scispace.com]

- 5. Phenotypically deficient urinary elimination of carboxyphosphamide after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1276302-73-8 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. annalsofrscb.ro [annalsofrscb.ro]

- 9. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Sentinel in the Matrix: A Technical Guide to Carboxyphosphamide Benzyl Ester-d4 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into the efficacy and safety of therapeutic agents. Cyclophosphamide (B585), a widely used anticancer and immunosuppressive prodrug, undergoes a complex metabolic activation and detoxification process. A key inactive metabolite in this pathway is carboxyphosphamide (B29615). Accurate quantification of carboxyphosphamide is essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling of cyclophosphamide, aiding in dose optimization and toxicity assessment. This technical guide delves into the pivotal role of Carboxyphosphamide Benzyl (B1604629) Ester-d4 as an internal standard in the bioanalysis of carboxyphosphamide, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolic studies.

The Metabolic Fate of Cyclophosphamide: A Brief Overview

Cyclophosphamide is metabolically activated by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide can then be converted to the active cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein. Alternatively, aldophosphamide is detoxified by aldehyde dehydrogenase (ALDH) to the inactive and more polar metabolite, carboxyphosphamide. The balance between these activation and detoxification pathways is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide.

CP [label="Cyclophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; OHCP [label="4-Hydroxycyclophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; AP [label="Aldophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; PM [label="Phosphoramide Mustard\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acrolein [label="Acrolein\n(Toxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxy [label="Carboxyphosphamide\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CP -> OHCP [label="CYP450s"]; OHCP -> AP [label="Tautomerization"]; AP -> PM; AP -> Acrolein; AP -> Carboxy [label="ALDH"]; }

Figure 1: Simplified metabolic pathway of Cyclophosphamide.

The Role of Internal Standards in Bioanalysis

Quantitative bioanalysis using LC-MS/MS is susceptible to variations introduced during sample preparation, chromatographic separation, and ionization. Internal standards are indispensable for correcting these variabilities, ensuring the accuracy and precision of the analytical method. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties and thus behaves similarly throughout the analytical process.

Carboxyphosphamide Benzyl Ester-d4 is a deuterated, stable isotope-labeled version of carboxyphosphamide that has been derivatized with a benzyl group. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while the benzyl ester functionalization can improve its chromatographic retention and ionization efficiency.

Why this compound? A Logical Workflow

The selection of this compound as an internal standard is a strategic choice to enhance the robustness of the bioanalytical method for carboxyphosphamide. The rationale can be visualized in the following workflow:

A [label="Need for Accurate Quantification\nof Carboxyphosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="LC-MS/MS is the Method of Choice\n(High Sensitivity & Specificity)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Challenges in LC-MS/MS:\nMatrix Effects, Ion Suppression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Requirement for an Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ideal Internal Standard: Stable Isotope Labeled (SIL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Carboxyphosphamide is Polar\n(Poor Retention on Reversed-Phase Columns)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Derivatization to Improve\nChromatographic Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Benzylation of Carboxylic Acid Group", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Ideal IS for Derivatized Analyte:\nDerivatized SIL Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; A -> F; F -> G; G -> H; E -> I; H -> I; I -> J; }

Figure 2: Decision workflow for selecting this compound.

Representative Experimental Protocol

Objective: To quantify the concentration of carboxyphosphamide in human plasma.

Internal Standard: this compound

1. Sample Preparation (Protein Precipitation and Derivatization)

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and a 100 mM borate (B1201080) buffer (pH 9.0).

-

Add 10 µL of a 1% (v/v) solution of benzyl bromide in acetonitrile.

-

Incubate at 60°C for 30 minutes to facilitate the derivatization of the carboxylic acid group of carboxyphosphamide to its benzyl ester.

-

After incubation, add 10 µL of 1% formic acid to stop the reaction.

-

The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: Carboxyphosphamide Benzyl Ester (Precursor Ion > Product Ion) - To be optimized |

| Internal Standard: this compound (Precursor Ion > Product Ion) - To be optimized |

3. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the known concentrations of carboxyphosphamide standards.

Quantitative Data Presentation

The following tables represent the kind of quantitative data that would be generated during the validation of a bioanalytical method using this compound. The values presented are hypothetical but are representative of a robust and reliable assay.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Carboxyphosphamide | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Accuracy and Precision

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 3 (LLOQ) | 2.9 | 96.7 | 8.5 |

| 50 (Low QC) | 51.2 | 102.4 | 6.2 |

| 400 (Mid QC) | 395.8 | 98.9 | 4.8 |

| 800 (High QC) | 810.1 | 101.3 | 5.5 |

Table 3: Matrix Effect and Recovery

| Analyte | Matrix Factor | Internal Standard Normalized Matrix Factor | Recovery (%) |

| Carboxyphosphamide | 0.92 | 0.99 | 85.2 |

Conclusion

This compound serves as an invaluable tool in the metabolic studies of cyclophosphamide. Its use as a stable isotope-labeled internal standard, particularly in conjunction with a derivatization-based LC-MS/MS method, allows for the highly accurate and precise quantification of the key metabolite, carboxyphosphamide. This enables researchers and drug development professionals to build more comprehensive pharmacokinetic models, leading to a better understanding of the inter-individual variability in cyclophosphamide metabolism and ultimately contributing to the safer and more effective use of this important therapeutic agent. The detailed methodologies and principles outlined in this guide provide a solid foundation for the implementation of robust bioanalytical strategies in the study of cyclophosphamide and other complex metabolic pathways.

In-Depth Technical Guide: Certificate of Analysis for Carboxyphosphamide Benzyl Ester-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CofA) for Carboxyphosphamide Benzyl (B1604629) Ester-d4. This document serves as a critical quality assurance record, detailing the identity, purity, and characterization of this stable isotope-labeled compound, which is essential for its use in research and development.

Physicochemical and Analytical Data Summary

The following tables summarize the key quantitative data for Carboxyphosphamide Benzyl Ester-d4.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4 Benzyl Ester |

| CAS Number | 1276302-73-8 |

| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P |

| Molecular Weight | 387.23 g/mol |

| Appearance | Off-White to Pale Yellow Solid[1] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere[1] |

Table 2: Typical Analytical Specifications

| Test | Method | Specification |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% |

| Chemical Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to Structure |

| Chemical Identity (³¹P NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to Structure |

| Mass Identity (MS) | Mass Spectrometry | Conforms to Molecular Weight |

| Isotopic Purity | Mass Spectrometry or NMR | ≥ 98% Deuterium (B1214612) Incorporation |

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below. These protocols are representative of the standard procedures used in quality control laboratories.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Procedure: A sample of the compound is dissolved in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total peak area is calculated to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The ¹H NMR spectrum is acquired, and the chemical shifts, multiplicities, and integrations of the signals are analyzed to confirm the presence of the benzyl ester and other structural features, and the absence of significant proton signals at the deuterated positions.

-

-

³¹P NMR Protocol:

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Analysis: The ³¹P NMR spectrum is acquired to confirm the presence of the phosphorus center and its chemical environment, which is characteristic of the phosphorodiamidate group.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of the deuterated compound. The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms.

Visualized Workflows and Pathways

The following diagrams illustrate the metabolic context and quality control workflow relevant to this compound.

References

Commercial Availability and Technical Guide for Carboxyphosphamide Benzyl Ester-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4, a deuterated metabolite of the widely used anticancer agent cyclophosphamide (B585). This document outlines its commercial availability, key chemical properties, and its relevance in the study of cyclophosphamide's metabolic pathways. Furthermore, it presents a detailed, representative experimental protocol for its use as an internal standard in LC-MS/MS analysis and a conceptual workflow for its application in in vitro metabolism studies.

Commercial Availability

Carboxyphosphamide Benzyl Ester-d4 is available as a research chemical from various specialized suppliers. It is primarily intended for use in preclinical and research settings, particularly in pharmacokinetic and drug metabolism studies.

Table 1: Commercial Supplier Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | This compound | 1276302-73-8 | C₁₄H₁₇D₄Cl₂N₂O₄P | 387.23 | Deuterium labeled.[1] |

| Santa Cruz Biotechnology | Carboxyphosphamide-d4 | 1246817-74-2 | C₇H₁₁D₄Cl₂N₂O₄P | 297.11 | Note: This is the carboxylic acid form, not the benzyl ester.[2] |

| Pharmaffiliates | Carboxyphosphamide-d4 | 1246817-74-2 | C₇H₁₁D₄Cl₂N₂O₄P | 297.11 | Labeled metabolite of Cyclophosphamide.[3] |

Note: While Carboxyphosphamide-d4 is more commonly listed, the benzyl ester form is available from specialized suppliers like MedChemExpress. Researchers should verify the exact form with the supplier.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, cyclophosphamide, is provided below.

Table 2: Chemical and Physical Data

| Property | This compound | Cyclophosphamide |

| Synonyms | Benzyl 3-((amino(bis(2-chloroethyl)amino)phosphoryl)oxy)propanoate-d4 | Cytoxan, Endoxan |

| CAS Number | 1276302-73-8 | 50-18-0 |

| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | C₇H₁₅Cl₂N₂O₂P |

| Molecular Weight | 387.23 g/mol | 261.08 g/mol |

| Appearance | Off-White to Pale Yellow Solid (for Carboxyphosphamide-d4)[3] | Fine white crystalline powder |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere (for Carboxyphosphamide-d4)[3] | Room temperature |

Note: Specific data on purity and isotopic enrichment for this compound should be obtained from the supplier's Certificate of Analysis.

Role in Research and Drug Development

This compound serves as a crucial tool in the study of cyclophosphamide's pharmacology. As a stable isotope-labeled internal standard, it is invaluable for the accurate quantification of the inactive metabolite carboxyphosphamide in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuteration provides a distinct mass shift, allowing for its differentiation from the endogenous metabolite without significantly altering its chemical behavior.

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This process also leads to the formation of inactive and toxic metabolites. Understanding this pathway is critical for optimizing its therapeutic use and mitigating its side effects.

The metabolic activation of cyclophosphamide is primarily mediated by cytochrome P450 enzymes (CYP2B6, 2C9, 3A4) in the liver, leading to the formation of 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo β-elimination to produce the active cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. Alternatively, aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH1A1) to the inactive metabolite, carboxyphosphamide.

Experimental Protocols

The following are representative protocols for the use of this compound in research. These should be considered as templates and may require optimization based on specific experimental conditions and available instrumentation.

Quantification of Carboxyphosphamide in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the extraction and quantification of carboxyphosphamide from plasma samples.

Materials:

-

Plasma samples containing carboxyphosphamide

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of carboxyphosphamide in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of carboxyphosphamide.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Extraction:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Carboxyphosphamide: Precursor ion (Q1) -> Product ion (Q3)

-

This compound (IS): Precursor ion (Q1) -> Product ion (Q3)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both carboxyphosphamide and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of carboxyphosphamide in the unknown samples from the calibration curve.

-

In Vitro Metabolism of Cyclophosphamide in Human Liver Microsomes

This protocol provides a framework for studying the formation of carboxyphosphamide from cyclophosphamide in an in vitro system.

Materials:

-

Human Liver Microsomes (HLMs)

-

Cyclophosphamide

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound (for use as an internal standard during analysis)

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding cyclophosphamide to the mixture.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding an equal volume of cold acetonitrile containing this compound as the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis as described in protocol 5.1 to quantify the formation of carboxyphosphamide over time.

-

This in vitro system allows for the investigation of the kinetics of carboxyphosphamide formation and the potential for drug-drug interactions by co-incubating with other compounds.

Conclusion

This compound is a vital research tool for scientists and drug development professionals working with cyclophosphamide. Its commercial availability enables precise and accurate quantification of the inactive carboxyphosphamide metabolite, which is essential for comprehensive pharmacokinetic and metabolic profiling. The provided metabolic pathway information and representative experimental protocols offer a solid foundation for researchers to design and execute their studies, ultimately contributing to a better understanding of cyclophosphamide's disposition and the development of safer and more effective cancer therapies.

References

An In-Depth Technical Guide to the Metabolic Pathways of Cyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex metabolic pathways of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585). A thorough understanding of its bioactivation, inactivation, and the enzymes involved is critical for optimizing therapeutic efficacy and mitigating toxicity. This document details the core metabolic routes, presents quantitative pharmacokinetic data, and provides key experimental protocols for studying cyclophosphamide metabolism.

Core Metabolic Pathways of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. The metabolic process can be broadly divided into activation and inactivation pathways, which are in delicate balance and can be influenced by various factors, including genetic polymorphisms of the metabolizing enzymes.

Bioactivation Pathway

The activation of cyclophosphamide is initiated by cytochrome P450 (CYP) enzymes. The key steps are as follows:

-

4-Hydroxylation: The primary and rate-limiting step in the activation of cyclophosphamide is the hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is predominantly catalyzed by CYP2B6, with significant contributions from CYP2C19 and CYP3A4.[1]

-

Tautomerization: The resulting metabolite, 4-hydroxycyclophosphamide (B600793), exists in a dynamic equilibrium with its ring-opened tautomer, aldophosphamide (B1666838).[1] This equilibrium is crucial as aldophosphamide is the precursor to the ultimate cytotoxic species.

-

β-Elimination: Aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield two key products:

-

Phosphoramide (B1221513) Mustard: This is the primary alkylating agent responsible for the therapeutic effects of cyclophosphamide. It forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1]

-

Acrolein: This is a highly reactive and toxic byproduct that is primarily responsible for the urotoxic side effects of cyclophosphamide, such as hemorrhagic cystitis.[1]

-

Inactivation Pathways

Concurrent with the activation pathway, cyclophosphamide and its active metabolites can be detoxified through several inactivation routes:

-

Oxidation by Aldehyde Dehydrogenase (ALDH): A major detoxification pathway involves the oxidation of aldophosphamide to the inactive and non-toxic metabolite, carboxyphosphamide. This reaction is primarily catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1).[1] High levels of ALDH activity in tumor cells can contribute to cyclophosphamide resistance.

-

Formation of 4-Ketocyclophosphamide: 4-hydroxycyclophosphamide can also be oxidized to the inactive metabolite 4-ketocyclophosphamide.

-

N-Dechloroethylation: A minor pathway, responsible for about 10% of cyclophosphamide metabolism, is the N-dechloroethylation of the parent drug.[1] This reaction is mainly catalyzed by CYP3A4 and produces another cytotoxic metabolite, chloroacetaldehyde, which is associated with neurotoxicity.[1]

The following diagram illustrates the intricate metabolic pathways of cyclophosphamide.

Quantitative Data on Cyclophosphamide Metabolism

The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability, which can be attributed to genetic polymorphisms in metabolizing enzymes and other patient-specific factors.

Enzyme Kinetics

The following table summarizes the available enzyme kinetic parameters for the key metabolic steps.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | Cyclophosphamide | 1857 | Not Reported | [2] |

Pharmacokinetic Parameters

The table below presents a summary of key pharmacokinetic parameters for cyclophosphamide and its major metabolites in human plasma.

| Compound | Half-life (t½) (hours) | Apparent Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/m²) | Area Under the Curve (AUC) (µg·h/L) | Reference(s) |

| Cyclophosphamide | 2.15 - 8.15 | 0.49 ± 1.4 | 1.83 - 3.68 | 4700 - 10300 | [1][3] |

| 4-Hydroxycyclophosphamide | Increases with parent drug t½ | Not Reported | Not Reported | ~300 | [4] |

| Phosphoramide Mustard | ~8.68 | Not Reported | Not Reported | ~900 | [4][5] |

| Carboxyphosphamide | Not Reported | Not Reported | Not Reported | 6222 - 11934 (µg/mL·min) | [1] |

| 4-Ketocyclophosphamide | Not Reported | Not Reported | Not Reported | 3816 - 9204 (µg/mL·min) | [1] |

| N-Dechloroethylcyclophosphamide | Not Reported | Not Reported | Not Reported | 4602 - 6336 (µg/mL·min) | [1] |

Note: The pharmacokinetic parameters can vary significantly depending on the patient population, dosing regimen, and analytical methods used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study cyclophosphamide metabolism.

Quantification of Cyclophosphamide and its Metabolites by UPLC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclophosphamide and its metabolites in human plasma.

3.1.1. Sample Preparation

-

To 100 µL of human plasma, add an internal standard solution.

-

For the stabilization of 4-hydroxycyclophosphamide, derivatization with semicarbazide (B1199961) is required immediately after sample collection.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

3.1.2. UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cyclophosphamide: m/z 261.0 → 140.1

-

4-Hydroxycyclophosphamide (derivatized): m/z 334.1 → 156.1

-

Carboxyphosphamide: m/z 291.0 → 154.1

-

4-Ketocyclophosphamide: m/z 275.0 → 257.0

-

Phosphoramide Mustard: m/z 234.9 → 106.0

-

N-Dechloroethylcyclophosphamide: m/z 201.0 → 140.1 (Note: MRM transitions should be optimized for the specific instrument used).

-

In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of cyclophosphamide in human liver microsomes.

3.2.1. Reagents and Materials

-

Pooled human liver microsomes (HLM).

-

Phosphate (B84403) buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Cyclophosphamide stock solution.

-

Cold acetonitrile for reaction termination.

-

96-well plates, incubator, centrifuge.

3.2.2. Experimental Procedure

-

Thaw human liver microsomes on ice.

-

Prepare a reaction mixture containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

-

Add cyclophosphamide to the reaction mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated UPLC-MS/MS method as described above.

The following diagram illustrates the general workflow for an in vitro metabolism experiment.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol provides a general method for measuring ALDH activity, which can be adapted for the specific substrate aldophosphamide.

3.3.1. Principle

ALDH catalyzes the oxidation of an aldehyde substrate to its corresponding carboxylic acid, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH production can be monitored spectrophotometrically at 340 nm.

3.3.2. Reagents and Materials

-

Cell or tissue lysate containing ALDH.

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).

-

NAD⁺ solution.

-

Aldophosphamide solution (or a suitable aldehyde substrate like acetaldehyde (B116499) for a general assay).

-

96-well UV-transparent plate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

3.3.3. Experimental Procedure

-

Prepare the reaction mixture in a 96-well plate containing assay buffer, NAD⁺, and the cell/tissue lysate.

-

Initiate the reaction by adding the aldophosphamide substrate.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

The rate of increase in absorbance at 340 nm is directly proportional to the ALDH activity.

-

Calculate the ALDH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The metabolism of cyclophosphamide is a complex interplay of activation and inactivation pathways, with significant implications for its therapeutic efficacy and toxicity profile. A detailed understanding of the enzymes involved, the kinetics of the metabolic reactions, and the pharmacokinetic properties of the various metabolites is essential for the rational design of new therapies and the optimization of existing treatment regimens. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of cyclophosphamide metabolism and its impact on clinical outcomes. Further research is warranted to fill the existing gaps in our quantitative understanding, particularly regarding the enzyme kinetics of the ALDH-mediated detoxification pathway.

References

- 1. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 4. Plasma concentrations of 4-hydroxycyclophosphamide and phosphoramide mustard in patients repeatedly given high doses of cyclophosphamide in preparation for bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of cyclophosphamide, phosphoramide mustard and nor-nitrogen mustard studied by gas chromatography in patients receiving cyclophosphamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Carboxyphosphamide Benzyl Ester-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Carboxyphosphamide Benzyl Ester-d4. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this deuterated compound, this document synthesizes information from the safety data of its non-deuterated analogue, Carboxyphosphamide, and related chemical structures. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, emphasizing best practices in a laboratory setting.

Chemical and Physical Properties

This compound is a deuterated form of a metabolite of cyclophosphamide, a widely used chemotherapy drug.[1][2] The presence of deuterium (B1214612) atoms can influence the pharmacokinetic and metabolic profiles of the drug.[3] The following tables summarize the known quantitative data for the closely related compound Carboxyphosphamide-d4.

Table 1: Chemical Identifiers for Carboxyphosphamide-d4

| Identifier | Value | Source |

| CAS Number | 1246817-74-2 | [1][4] |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P | [4] |

| Molecular Weight | 297.11 g/mol | [1][4] |

| Synonyms | 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4; N,N-Bis(2-chloroethyl)phosphorodiamidate Hydracrylic Acid-d4; Asta 5754-d4; Carboxycyclophosphamide-d4; NSC 145124-d4 | [1] |

Table 2: Physical and Chemical Properties of Carboxyphosphamide-d4

| Property | Value | Source |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Shipping Conditions | Ambient | [1] |

Hazard Identification and Safety Precautions

The safety profile of this compound should be considered in the context of its parent compound, cyclophosphamide, and its metabolites, which are known to have cytotoxic and other hazardous properties.[5] The non-deuterated form, Carboxyphosphamide, is classified as toxic if swallowed and causes serious eye irritation.[6]

Table 3: GHS Hazard Classification for Carboxyphosphamide

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

Source:[6]

Precautionary Measures:

Prevention:

-

P264: Wash hands and any exposed skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

Response:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P330: Rinse mouth.[6]

Storage:

-

P405: Store locked up.[6]

Disposal:

-

P501: Dispose of contents/container in accordance with local regulations.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of related compounds, strict adherence to safety protocols is mandatory when handling this compound.

General Handling Protocol:

-

Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A lab coat should be worn at all times.

-

-

Hygiene: Avoid inhalation, and contact with eyes and skin.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Emergency First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Skin Contact: Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[6]

Visualizing Safety and Experimental Workflows

To ensure clarity in handling and experimental procedures, the following diagrams illustrate key logical relationships and workflows.

Caption: Figure 1: Lifecycle and Handling Workflow

Caption: Figure 2: Emergency Response Protocol

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet. The information provided is based on data available for related compounds and may not fully represent the hazards of this compound. Researchers should exercise caution and consult with their institution's environmental health and safety department before handling this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Carboxyphosphamide-d4 | TRC-C181352-10MG | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Unraveling of a Prodrug: A Technical Guide to the Discovery and History of Cyclophosphamide Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585), a cornerstone of chemotherapy and immunosuppressive therapy for over six decades, stands as a classic example of a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Its journey from a rationally designed, yet mechanistically misunderstood, compound to a well-characterized therapeutic agent is a testament to the advancements in analytical chemistry and molecular pharmacology. This in-depth technical guide delves into the core of cyclophosphamide's action: its complex metabolic pathway and the discovery and characterization of its myriad metabolites. Understanding this intricate biotransformation is paramount for optimizing its therapeutic index, mitigating its toxicities, and developing novel analogs.

A Serendipitous Beginning and the Evolution of Understanding

The story of cyclophosphamide begins with a flawed but fruitful hypothesis. In the 1950s, researchers sought to design a nitrogen mustard derivative that would be selectively activated within cancer cells. The prevailing theory was that tumors possessed high levels of phosphamidase enzymes that could cleave a phosphate (B84403) bond, releasing the active cytotoxic agent.[1][2] This led to the synthesis of phosphoramide (B1221513) mustard, a potent alkylating agent, and subsequently, cyclophosphamide, a cyclic phosphamide mustard designed as a "transport form" to be activated by these enzymes.[1][2] While the premise of elevated phosphamidase activity in tumors proved to be incorrect, cyclophosphamide demonstrated significant antitumor activity, heralding the era of a new class of chemotherapeutic agents.[1]

It was later discovered that the activation of cyclophosphamide was not dependent on tumor-specific enzymes but occurred primarily in the liver through the action of the cytochrome P450 (CYP) mixed-function oxidase system.[3][4] This pivotal discovery shifted the focus of research towards understanding the hepatic metabolism of cyclophosphamide and identifying the true active metabolites.

The Metabolic Activation and Detoxification Cascade

The biotransformation of cyclophosphamide is a complex cascade of enzymatic reactions that generate both therapeutically active and toxic metabolites. The balance between these activation and detoxification pathways is a critical determinant of both the drug's efficacy and its side-effect profile.

The initial and rate-limiting step in the activation of cyclophosphamide is the 4-hydroxylation of the oxazaphosphorine ring by hepatic CYP enzymes, primarily CYP2B6, with contributions from CYP2C19, CYP3A4, and CYP2A6.[5][6] This reaction produces the primary metabolite, 4-hydroxycyclophosphamide (B600793) .

Signaling Pathway of Cyclophosphamide Metabolism

Caption: Metabolic pathway of cyclophosphamide activation and detoxification.

4-Hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide .[4][5] This equilibrium is crucial, as aldophosphamide is the branching point for both the generation of the ultimate cytotoxic species and a major detoxification pathway. Aldophosphamide can undergo spontaneous, non-enzymatic β-elimination to yield two key metabolites: phosphoramide mustard and acrolein .[4][5]

-

Phosphoramide Mustard (PM): This is the principal therapeutically active metabolite of cyclophosphamide.[2][7] As a potent bifunctional alkylating agent, it forms covalent bonds with the N7 position of guanine (B1146940) residues in DNA, leading to the formation of inter- and intrastrand cross-links.[2][3] This DNA damage blocks replication, triggers cell cycle arrest, and ultimately induces apoptosis in rapidly dividing cells.[3][8]

-

Acrolein: This highly reactive aldehyde is responsible for the urotoxic side effects of cyclophosphamide therapy, most notably hemorrhagic cystitis.[7][8] Acrolein can also contribute to pulmonary toxicity.[9]

Detoxification of cyclophosphamide and its active metabolites is primarily mediated by aldehyde dehydrogenase (ALDH) enzymes. Aldophosphamide can be oxidized by ALDH to the inactive and readily excretable metabolite, carboxyphosphamide .[5] Similarly, 4-hydroxycyclophosphamide can be oxidized to the inactive 4-ketocyclophosphamide .[10] A minor pathway of cyclophosphamide metabolism involves N-dechloroethylation by CYP3A4, leading to the formation of dechloroethylcyclophosphamide and the neurotoxic metabolite chloroacetaldehyde .[5]

Quantitative Data on Cyclophosphamide and its Metabolites

The pharmacokinetics of cyclophosphamide and its metabolites have been extensively studied, revealing significant inter-individual variability.[11][12] This variability is influenced by factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP2B6), drug-drug interactions, and dose-dependent autoinduction of metabolism.[5][10]

| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide | Phosphoramide Mustard | Carboxyphosphamide |

| Elimination Half-life (t½) | 3 - 12 hours[13] | Declines in parallel with cyclophosphamide[14] | ~15 hours[14] | - |

| Time to Peak Plasma Concentration (Tmax) | 1 hour (oral)[15] | 2 - 3 hours (IV)[13] | 2 - 4 hours[16] | - |

| Plasma Protein Binding | ~20%[15] | >60% (for some metabolites)[15] | - | - |

| Primary Route of Elimination | Renal (as metabolites)[2][15] | - | - | - |

| AUC (Area Under the Curve) Variability | 3.3-fold[12] | 7.8-fold[12] | - | 16.1-fold (for a related metabolite)[12] |

Data compiled from multiple sources.[2][12][13][14][15][16] Note that pharmacokinetic parameters can vary significantly based on patient population, dosage, and analytical methods.

Key Experimental Protocols for Metabolite Analysis

The accurate quantification of cyclophosphamide and its chemically labile metabolites in biological matrices has been a significant analytical challenge. The development of sensitive and specific assays has been instrumental in elucidating the drug's metabolic fate and pharmacokinetic-pharmacodynamic relationships.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification

A common and highly sensitive method for the simultaneous quantification of cyclophosphamide and its metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Plasma/Urine Collection: Collect blood or urine samples from patients at specified time points following cyclophosphamide administration.

-

Stabilization: For reactive metabolites like 4-hydroxycyclophosphamide, derivatization or immediate processing is often necessary to prevent degradation. Semicarbazide can be used as a stabilizing agent for 4-hydroxycyclophosphamide.[17]

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. For instance, non-polar compounds can be extracted into methylene (B1212753) chloride, while the remaining aqueous fraction is deproteinized with acetonitrile-methanol.[18]

-

Internal Standard: Add a known concentration of an internal standard (e.g., deuterated cyclophosphamide or ifosfamide) to the sample to correct for variations in extraction efficiency and instrument response.[19][20]

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the parent drug and its metabolites using a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18).[21]

-

Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. This allows for the highly specific and sensitive detection of each analyte based on its unique precursor-to-product ion transition.[20]

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of each metabolite in the samples.

Experimental Workflow for Metabolite Analysis

Caption: A generalized experimental workflow for the analysis of cyclophosphamide metabolites.

Conclusion

The discovery and elucidation of the metabolic pathways of cyclophosphamide have been a long and complex journey, transforming our understanding of this vital anticancer and immunosuppressive agent. From its serendipitous discovery based on an incorrect hypothesis to the detailed characterization of its active and toxic metabolites, the story of cyclophosphamide underscores the importance of rigorous scientific investigation. The development of sophisticated analytical techniques has been pivotal in unraveling the intricacies of its biotransformation, providing the foundation for optimizing its clinical use. For researchers and drug development professionals, a deep understanding of cyclophosphamide's metabolic fate remains crucial for enhancing its therapeutic efficacy, minimizing its toxicity, and inspiring the design of the next generation of oxazaphosphorine-based therapeutics.

References

- 1. Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On | Substantia [riviste.fupress.net]

- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 9. Metabolism and pulmonary toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]

- 14. [PDF] Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. | Semantic Scholar [semanticscholar.org]